2-[3-(4-BENZYLPIPERIDINO)-3-OXOPROPYL]-7-METHYL-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
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Overview
Description
2-[3-(4-Benzyloxyphenyl)-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-benzyloxyphenyl)-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps:
Formation of the Benzothieno[2,3-d]pyrimidine Core: This step typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzothieno[2,3-d]pyrimidine core.
Final Coupling and Functionalization: The final step involves coupling the benzyloxyphenyl group to the core structure, followed by functionalization to introduce the oxopropyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the oxopropyl group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups onto the piperidine ring.
Scientific Research Applications
2-[3-(4-Benzyloxyphenyl)-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antiproliferative agent.
Pharmaceutical Research: The compound is studied for its potential as a tyrosine kinase inhibitor and cyclin-dependent kinase inhibitor.
Biological Studies: It is used in studies related to its effects on various cellular pathways and molecular targets.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes and receptors:
Molecular Targets: Tyrosine kinases and cyclin-dependent kinases are the primary molecular targets.
Pathways Involved: The inhibition of these enzymes leads to disruption of cell signaling pathways, resulting in antiproliferative effects.
Comparison with Similar Compounds
Similar Compounds
- Thieno 3’,2’:4,5benzothieno[2,3-d]pyrimidine Derivatives : These compounds also share structural similarities and are studied for their biological activities .
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Uniqueness
2-[3-(4-Benzyloxyphenyl)-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of the benzyloxyphenyl group, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2S/c1-17-7-8-20-21(15-17)32-26-24(20)25(31)27-22(28-26)9-10-23(30)29-13-11-19(12-14-29)16-18-5-3-2-4-6-18/h2-6,17,19H,7-16H2,1H3,(H,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKFIKLYEGLOBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)N4CCC(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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